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Compound of Interest

Compound Name: Vitamin K2

Cat. No.: B1673380

Introduction

Menaquinones, also known as vitamin K2, are a class of fat-soluble vitamins essential for
various physiological functions, including blood coagulation, bone metabolism, and
cardiovascular health. Unlike phylloquinone (vitamin K1), which is primarily found in green leafy
vegetables, menaquinones are predominantly of microbial origin and are abundant in
fermented foods. The concentration and types of menaquinones (designated as MK-n, where
'n' is the number of isoprenyl units) can vary significantly depending on the food matrix and the
specific microorganisms involved in the fermentation process. Accurate quantification of
menaguinones in fermented products is crucial for nutritional assessment, quality control, and
clinical research. This application note provides a detailed protocol for the extraction of
menaquinones from fermented food samples for subsequent analysis, typically by High-
Performance Liquid Chromatography (HPLC).

Data Presentation: Menaquinone Content in Various
Fermented Foods

The following table summarizes the typical concentrations of different menaquinone forms
found in various fermented food products as reported in the scientific literature. These values
can vary based on production methods, starter cultures, and ripening times.
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Fermented Food

Predominant
Menaquinone

Concentration
Range (p g/100 g)

Reference(s)

Natto (fermented

soybeans)

MK-7

285-1221

[1](2]

Hard Cheeses (e.g.,
Gouda)

MK-4, MK-7, MK-8,
MK-9

30 - 110 (total MKs)

[3]14]

Soft Cheeses (e.g.,

Brie, Camembert)

MK-4, MK-7, MK-8,
MK-9

11 - 68 (total MKs)

[4]

Phylloguinone (K1),

K1: ~42, MK-7: Trace

Kimchi [1]
MK-7 amounts
Kefir MK-9 ~5 [1]
Fermented Cabbage Trace to low pg
MK-4, MK-7 [5]

(Sauerkraut)

amounts

Chinese Fermented

Soybean Pastes

MK-6, MK-7, MK-8

5 - 86 (total MKs)

[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of
menaquinones from fermented food samples.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/354489995_A_simultaneous_determination_and_monitoring_of_vitamin_K1_phylloquinone_and_vitamin_K2_menaquinone_in_vegetable_drinks_and_natto_sold_on_the_Korean_market
https://www.cabidigitallibrary.org/doi/full/10.5555/20220052036
https://www.researchgate.net/publication/234698702_Quantitative_measurement_of_vitamin_K-2_menaquinones_in_various_fermented_dairy_products_using_a_reliable_high-performance_liquid_chromatography_method
https://pmc.ncbi.nlm.nih.gov/articles/PMC5946231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5946231/
https://www.researchgate.net/publication/354489995_A_simultaneous_determination_and_monitoring_of_vitamin_K1_phylloquinone_and_vitamin_K2_menaquinone_in_vegetable_drinks_and_natto_sold_on_the_Korean_market
https://www.researchgate.net/publication/354489995_A_simultaneous_determination_and_monitoring_of_vitamin_K1_phylloquinone_and_vitamin_K2_menaquinone_in_vegetable_drinks_and_natto_sold_on_the_Korean_market
https://www.researchgate.net/publication/368892744_Menaquinone_content_and_antioxidant_properties_of_fermented_cabbage_products_Effect_of_different_fermentation_techniques_and_microbial_cultures
https://www.researchgate.net/publication/354489995_A_simultaneous_determination_and_monitoring_of_vitamin_K1_phylloquinone_and_vitamin_K2_menaquinone_in_vegetable_drinks_and_natto_sold_on_the_Korean_market
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation

Fermented Food Sample

\

Homogenization/Grinding

Homogenized Sample

Extrdction
\ /

Addition of Extraction Solvents
(e.g., Hexane/lsopropanol)

\

Vigorous Shaking/Vortexing

\

Centrifugation

\

Collection of Organic Layer

Crude Extract

Purification 8§ 'C0ncentration

Solvent Evaporation
(under Nitrogen)

\

Reconstitution in Mobile Phase

Y
Filtration (0.45 um filter)

Purified Sample

Ana} rysis

HPLC Analysis
(RP-C18 column, UV/Fluorescence Detector)

\

Quantification

Click to download full resolution via product page

Caption: General workflow for menaquinone extraction.
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Experimental Protocol: Menaquinone Extraction

This protocol is a generalized method based on solvent extraction techniqgues commonly found
in the literature and can be adapted for various fermented food matrices like cheese and
fermented soybeans.[6][7]

Materials and Reagents:

¢ Solvents: n-Hexane (HPLC grade), 2-Propanol (Isopropanol, HPLC grade), Methanol (HPLC
grade), Ethanol (HPLC grade), Acetonitrile (HPLC grade)

¢ Acids: Hydrochloric acid (HCI), Orthophosphoric acid
o Water: Deionized or Milli-Q water

 Internal Standard: Menaquinone-4 (MK-4) or another menaquinone not expected to be in the
sample.

e Equipment:

o Homogenizer or mortar and pestle

o Centrifuge

o Vortex mixer

o Water bath or heating block

o Nitrogen evaporator

o Syringe filters (0.45 um, PTFE or other solvent-compatible membrane)

o HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
Procedure:

e Sample Preparation:
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o Accurately weigh approximately 1-5 grams of the homogenized fermented food sample
into a centrifuge tube.[8][9] For solid samples like cheese or natto, it is crucial to ensure
the sample is finely ground or homogenized to maximize the surface area for extraction.

e Initial Treatment (Matrix Dependent):

o For Dairy/High-Fat Matrices (e.g., Cheese): Add 10 mL of deionized water and
homogenize. To break down the fat and protein matrix, add 5 mL of 1M HCI and incubate
in a boiling water bath for 30 minutes.[8] Cool the sample in an ice bath before
proceeding.

o For Fermented Soybeans (e.g., Natto): Add 15 mL of a 2-propanol and n-hexane mixture
(1:2 viv) directly to the sample.[6][7]

e Solvent Extraction:

o Add the extraction solvent to the prepared sample. A common and effective solvent
mixture is 2-propanol and n-hexane (1:2 v/v or other optimized ratios).[6][7]

o Add a known amount of internal standard to the mixture.

o Vigorously shake or vortex the mixture for 10-20 minutes to ensure thorough mixing and
extraction of the lipid-soluble menaquinones.[6]

e Phase Separation:

o Centrifuge the mixture at approximately 3000-4000 x g for 10-15 minutes to separate the
organic and aqueous layers.[6][8]

o Collection of Supernatant:

o Carefully collect the upper organic layer (containing the menaquinones) and transfer it to a
clean tube.

o To maximize yield, the extraction process (steps 3-5) can be repeated on the remaining
pellet, and the organic layers can be pooled.

e Concentration:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://files.core.ac.uk/download/pdf/55286577.pdf
https://dergipark.org.tr/tr/download/article-file/2133203
https://files.core.ac.uk/download/pdf/55286577.pdf
https://www.walshmedicalmedia.com/open-access/development-of-a-rapid-hplcuv-method-for-analysis-of-menaquinone7-in-soy-nutraceutical-2153-2435-1000526.pdf
https://www.researchgate.net/publication/352802122_Preparation_of_Vitamin_K2_Mk-7_in_a_Process_of_Fermentation_of_Different_Seeds_and_Cereals_by_Bacteria_Bacillus_Subtilis
https://www.walshmedicalmedia.com/open-access/development-of-a-rapid-hplcuv-method-for-analysis-of-menaquinone7-in-soy-nutraceutical-2153-2435-1000526.pdf
https://www.researchgate.net/publication/352802122_Preparation_of_Vitamin_K2_Mk-7_in_a_Process_of_Fermentation_of_Different_Seeds_and_Cereals_by_Bacteria_Bacillus_Subtilis
https://www.walshmedicalmedia.com/open-access/development-of-a-rapid-hplcuv-method-for-analysis-of-menaquinone7-in-soy-nutraceutical-2153-2435-1000526.pdf
https://www.walshmedicalmedia.com/open-access/development-of-a-rapid-hplcuv-method-for-analysis-of-menaquinone7-in-soy-nutraceutical-2153-2435-1000526.pdf
https://files.core.ac.uk/download/pdf/55286577.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. This
step should be performed in a fume hood.

e Reconstitution and Filtration:

o Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of a suitable solvent,
typically the mobile phase used for HPLC analysis (e.g., a mixture of water and
acetonitrile).[6]

o Filter the reconstituted sample through a 0.45 um syringe filter to remove any particulate
matter before injecting it into the HPLC system.[6]

e HPLC Analysis:

o Analyze the filtered sample using an HPLC system equipped with a C18 reverse-phase
column.[6]

o Detection is commonly performed using a UV detector at a wavelength of approximately
248 nm or a fluorescence detector for higher sensitivity.[5][6]

o The mobile phase often consists of a gradient of an aqueous solution (e.g.,
water/methanol acidified with orthophosphoric acid) and an organic solvent like
acetonitrile.[6][7]

o Quantification is achieved by comparing the peak areas of the menaquinones in the
sample to a calibration curve constructed from known concentrations of menaquinone
standards. The internal standard is used to correct for any losses during the extraction
process.

Signaling Pathway and Logical Relationship
Diagram

The following diagram illustrates the logical relationship between the key steps in the
menaquinone extraction and analysis process, highlighting the transition from a complex food
matrix to a quantifiable result.
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Caption: Logical flow of menaquinone analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1673380?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/354489995_A_simultaneous_determination_and_monitoring_of_vitamin_K1_phylloquinone_and_vitamin_K2_menaquinone_in_vegetable_drinks_and_natto_sold_on_the_Korean_market
https://www.cabidigitallibrary.org/doi/full/10.5555/20220052036
https://www.researchgate.net/publication/234698702_Quantitative_measurement_of_vitamin_K-2_menaquinones_in_various_fermented_dairy_products_using_a_reliable_high-performance_liquid_chromatography_method
https://pmc.ncbi.nlm.nih.gov/articles/PMC5946231/
https://www.researchgate.net/publication/368892744_Menaquinone_content_and_antioxidant_properties_of_fermented_cabbage_products_Effect_of_different_fermentation_techniques_and_microbial_cultures
https://www.walshmedicalmedia.com/open-access/development-of-a-rapid-hplcuv-method-for-analysis-of-menaquinone7-in-soy-nutraceutical-2153-2435-1000526.pdf
https://www.researchgate.net/publication/352802122_Preparation_of_Vitamin_K2_Mk-7_in_a_Process_of_Fermentation_of_Different_Seeds_and_Cereals_by_Bacteria_Bacillus_Subtilis
https://files.core.ac.uk/download/pdf/55286577.pdf
https://dergipark.org.tr/tr/download/article-file/2133203
https://www.benchchem.com/product/b1673380#protocol-for-extraction-of-menaquinones-from-fermented-food-samples
https://www.benchchem.com/product/b1673380#protocol-for-extraction-of-menaquinones-from-fermented-food-samples
https://www.benchchem.com/product/b1673380#protocol-for-extraction-of-menaquinones-from-fermented-food-samples
https://www.benchchem.com/product/b1673380#protocol-for-extraction-of-menaquinones-from-fermented-food-samples
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673380?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

